3-Chloro-5-iodophenol

Organic Synthesis Physical Property Purification

Researchers requiring regioselective, sequential functionalization of phenolic scaffolds face limited options with mono-halogenated or symmetric dihalogenated analogs. 3-Chloro-5-iodophenol solves this with its unique C-I/C-Cl reactivity gap, enabling orthogonal Suzuki/Sonogashira couplings to build complex biaryl architectures efficiently. • Orthogonal Reactivity: Selective iodine coupling followed by chlorine derivatization maximizes synthetic versatility. • Key Applications: Precursor for benzofurans, unsymmetrical hydroxybiaryls, and β-amyloid aggregation inhibitor synthesis. • Supply Assurance: Available in 250 mg to 25 g research quantities from global stock, with full analytical documentation (NMR, HPLC).

Molecular Formula C6H4ClIO
Molecular Weight 254.45 g/mol
CAS No. 861347-86-6
Cat. No. B1424305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-iodophenol
CAS861347-86-6
Molecular FormulaC6H4ClIO
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)I)O
InChIInChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
InChIKeyQBNIBNUEBBJVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-iodophenol Overview


3-Chloro-5-iodophenol (CAS 861347-86-6) is a halogenated phenolic compound bearing both chloro and iodo substituents at the 3- and 5-positions of the aromatic ring, respectively. This substitution pattern yields a molecular formula of C6H4ClIO and a molecular weight of 254.45 g/mol . The compound presents as an off-white to pale yellow solid with a melting point of 60 °C and a predicted pKa of 8.15 ± 0.10, indicating moderate acidity . As a dual-halogenated phenol, it serves primarily as a versatile synthetic building block in organic chemistry, enabling sequential functionalization through orthogonal reactivity of its carbon-halogen bonds .

3-Chloro-5-iodophenol: Why Substitution Fails


The presence of both chlorine and iodine on the same phenolic ring imparts a unique reactivity profile that cannot be replicated by simply substituting the compound with other mixed-halogen phenols or mono-halogenated analogs. The iodine atom, being significantly larger and more polarizable than chlorine or bromine, strongly influences the compound's behavior in cross-coupling, electrophilic substitution, and oxidative transformations [1]. Conversely, the chlorine substituent provides a distinct handle for further derivatization under conditions that might be too harsh for the iodine moiety. This dual reactivity enables orthogonal synthetic strategies that are not achievable with more symmetric compounds like 3,5-dichlorophenol or even 3-bromo-5-iodophenol, where the halogen reactivity gap is narrower. Consequently, the choice of 3-chloro-5-iodophenol is critical for achieving the desired regioselectivity and functional group tolerance in multi-step syntheses, as highlighted in the quantitative evidence below [2].

3-Chloro-5-iodophenol: Comparative Evidence


Melting Point vs. Bromo Analog

3-Chloro-5-iodophenol exhibits a significantly lower melting point compared to its bromo-analog, 3-bromo-5-iodophenol. This physical property difference can directly influence handling, crystallization, and purification workflows .

Organic Synthesis Physical Property Purification

Molecular Weight vs. Bromo Analog

The molecular weight of 3-chloro-5-iodophenol is considerably lower than that of its brominated counterpart, a key consideration in medicinal chemistry and process development where atom economy and final product molecular weight are critical parameters .

Medicinal Chemistry Process Chemistry Atom Economy

Purity and Analytical Traceability

Commercial sources of 3-chloro-5-iodophenol report standard purities of 98%, with comprehensive batch-specific analytical data (NMR, HPLC, GC) provided to ensure identity and purity . This level of documentation is critical for ensuring reproducible outcomes in research and development.

Quality Control Analytical Chemistry Reproducibility

Electrochemical Oxidation: Iodo vs. Chloro

A foundational study on the anodic oxidation of O,O'-dihalogenated phenols established that the halogen substituents control the oxidation product: chloro- and bromo-derivatives yield diaryl ethers, whereas iodo-compounds specifically produce diaryl derivatives [1]. This class-level inference suggests that 3-chloro-5-iodophenol, with its single iodine atom, is expected to favor diaryl formation under oxidative conditions, a selectivity that cannot be achieved with non-iodinated analogs.

Electrochemistry Organic Synthesis Reaction Selectivity

3-Chloro-5-iodophenol Application Scenarios


Orthogonal Cross-Coupling in Medicinal Chemistry

The distinct reactivity gap between the iodo and chloro substituents makes 3-chloro-5-iodophenol an ideal substrate for sequential cross-coupling reactions. The iodine atom can be selectively engaged in a first Suzuki-Miyaura or Sonogashira coupling, leaving the chlorine intact for a subsequent, different cross-coupling event. This orthogonal approach enables the efficient construction of complex, densely functionalized biaryl structures that are common in drug candidates .

Benzofuran & Heterocycle Synthesis

As a halogenated phenol, this compound is a key precursor for the synthesis of benzofuran derivatives via copper-catalyzed domino coupling with aryl acetylenes. The presence of both chlorine and iodine allows for the introduction of further diversity after the initial heterocycle formation. For instance, it has been utilized in the formal synthesis of a β-amyloid aggregation inhibitor, demonstrating its value in neuroscience-focused medicinal chemistry programs [1].

Precursor for Electrochemical C–C Bond Formation

Based on the class-level inference that iodo-substituted phenols favor C–C bond formation (diaryls) over C–O bond formation (diaryl ethers) under anodic oxidation conditions, 3-chloro-5-iodophenol is a strategic choice for electrochemical synthesis of unsymmetrical hydroxybiaryls. This method offers a metal-free alternative to traditional cross-coupling, which is particularly attractive for late-stage functionalization in green chemistry and material science applications [2].

Agrochemical & Material Science Libraries

Its dual-halogen substitution pattern and the lower molecular weight compared to bromo-analogs make it an efficient starting point for generating diversity libraries. The compound can be elaborated into a wide array of substituted phenols, ethers, and heterocycles, serving as a versatile intermediate for agrochemical discovery and the development of functional organic materials, such as liquid crystals or organic electronics .

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